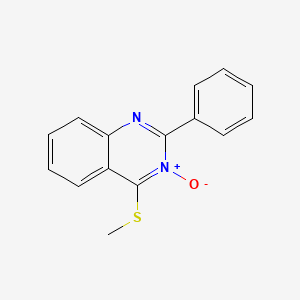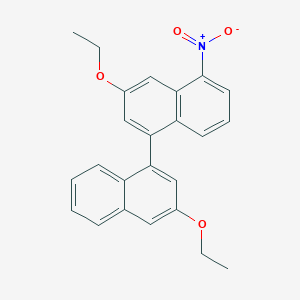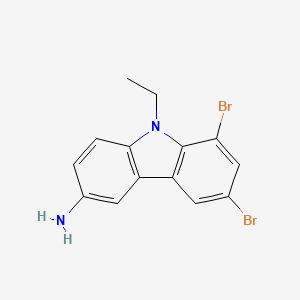![molecular formula C30H18 B14315086 1,1'-(Ethyne-1,2-diyl)bis[4-(phenylethynyl)benzene] CAS No. 106785-01-7](/img/structure/B14315086.png)
1,1'-(Ethyne-1,2-diyl)bis[4-(phenylethynyl)benzene]
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bis[4-(phenylethynyl)phenyl]ethyne: is an organic compound that belongs to the class of phenylene ethynylene derivatives. This compound is known for its unique structural properties, which include two phenylethynyl groups attached to a central ethyne moiety. The compound exhibits interesting photophysical and electrochemical properties, making it a subject of interest in various scientific research fields.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Bis[4-(phenylethynyl)phenyl]ethyne typically involves the Sonogashira cross-coupling reaction. This reaction is carried out between 1,4-diiodobenzene and phenylacetylene in the presence of a palladium catalyst and a copper co-catalyst. The reaction is usually performed under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction conditions often include the use of a base, such as triethylamine or potassium carbonate, and a solvent like tetrahydrofuran or dimethylformamide. The reaction mixture is heated to a temperature range of 60-80°C for several hours to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of Bis[4-(phenylethynyl)phenyl]ethyne can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, and can handle larger volumes of reactants. The use of automated systems also ensures consistent product quality and reduces the risk of contamination.
化学反应分析
Types of Reactions: Bis[4-(phenylethynyl)phenyl]ethyne undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding diketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield the corresponding alkanes.
Substitution: Electrophilic substitution reactions can occur at the phenyl rings, where substituents like halogens or nitro groups can be introduced using reagents such as bromine or nitric acid.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Hydrogen gas with palladium on carbon catalyst at elevated pressures.
Substitution: Bromine in carbon tetrachloride at room temperature for halogenation.
Major Products Formed:
Oxidation: Formation of diketones.
Reduction: Formation of alkanes.
Substitution: Formation of halogenated or nitrated derivatives.
科学研究应用
Bis[4-(phenylethynyl)phenyl]ethyne has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules. It is also used in the study of photophysical properties and as a model compound for understanding electron transport in organic materials.
Biology: Investigated for its potential use in bioimaging and as a fluorescent probe due to its high photoluminescence efficiency.
Medicine: Explored for its potential use in drug delivery systems and as a component in the design of new therapeutic agents.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) due to its excellent electrical properties.
作用机制
The mechanism by which Bis[4-(phenylethynyl)phenyl]ethyne exerts its effects is primarily related to its ability to participate in π-conjugation and electron transport. The compound’s extended π-system allows for efficient delocalization of electrons, which is crucial for its photophysical and electrochemical properties. In OLEDs, the compound functions as a hole transport layer, facilitating the movement of positive charges and enhancing device performance. In biological systems, its fluorescence properties enable it to act as a probe for imaging applications.
相似化合物的比较
1,4-Bis(phenylethynyl)benzene: Similar structure but lacks the central ethyne moiety.
9,10-Bis(phenylethynyl)anthracene: Contains an anthracene core instead of a phenylene core.
3,4-Bis(4-(phenylethynyl)phenyl)-2,5-di(pyridin-2-yl)cyclopenta-2,4-dien-1-one: A more complex structure with additional pyridine rings.
Uniqueness: Bis[4-(phenylethynyl)phenyl]ethyne is unique due to its central ethyne moiety, which provides additional sites for functionalization and enhances its electron transport properties. This makes it particularly valuable in the development of advanced materials for electronic and photonic applications.
属性
CAS 编号 |
106785-01-7 |
|---|---|
分子式 |
C30H18 |
分子量 |
378.5 g/mol |
IUPAC 名称 |
1-(2-phenylethynyl)-4-[2-[4-(2-phenylethynyl)phenyl]ethynyl]benzene |
InChI |
InChI=1S/C30H18/c1-3-7-25(8-4-1)11-13-27-15-19-29(20-16-27)23-24-30-21-17-28(18-22-30)14-12-26-9-5-2-6-10-26/h1-10,15-22H |
InChI 键 |
XHPZXKSRNGWWIE-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C#CC2=CC=C(C=C2)C#CC3=CC=C(C=C3)C#CC4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


silane](/img/structure/B14315003.png)
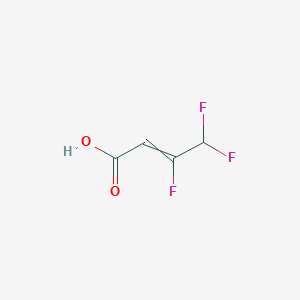
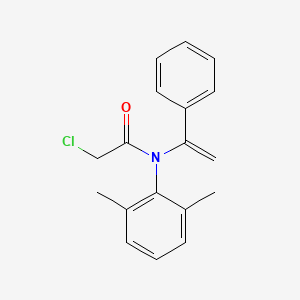
methyl}diazenyl]phenyl}arsonic acid](/img/structure/B14315028.png)
![4-[(2,6-Dichloropyridin-3-yl)methyl]-N,N-dimethylaniline](/img/structure/B14315033.png)
![2-(Chloromethyl)-3-[(2,2-dichlorocyclopropyl)methyl]oxirane](/img/structure/B14315036.png)

![5-[Bis(ethylsulfanyl)methyl]-2-(1-hydroxybutylidene)cyclohexane-1,3-dione](/img/structure/B14315050.png)
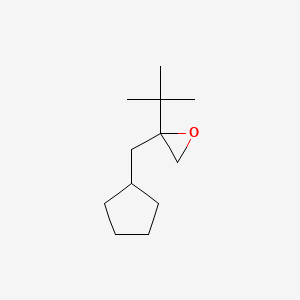
![5,7-Dioxo-2-(trimethylsilyl)-4,7-dihydro-5H-thieno[2,3-c]pyran-4-yl acetate](/img/structure/B14315055.png)
